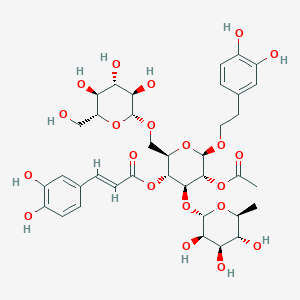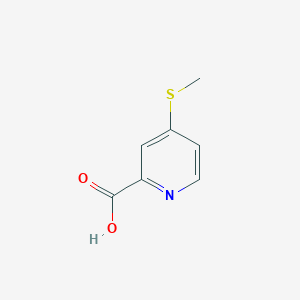
N-(2-bromo-5-chloro-4-méthylphényl)acétamide
Vue d'ensemble
Description
“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates that the compound contains a bromine atom and a chlorine atom on the benzene ring, a methyl group attached to the benzene ring, and an acetamide group attached to the benzene ring .Physical And Chemical Properties Analysis
“N-(2-bromo-5-chloro-4-methylphenyl)acetamide” is a pale-yellow to yellow-brown solid at room temperature .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications scientifiques de “N-(2-bromo-5-chloro-4-méthylphényl)acétamide”, également connu sous le nom de “N-ACETYL 2-BROMO-5-CHLORO-4-METHYLANILINE”. Cependant, les détails spécifiques sur six à huit applications uniques ne sont pas facilement disponibles dans les résultats de la recherche.
Une application mentionnée est son utilisation comme analogue hydrosoluble de médicaments cytotoxiques, qui a été démontré qu’il inhibait la croissance des cellules tumorales et induisait l’apoptose in vitro . Cela suggère des applications potentielles en recherche médicale, en particulier dans la thérapie anticancéreuse.
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
N-(2-bromo-5-chloro-4-methylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interactions between N-(2-bromo-5-chloro-4-methylphenyl)acetamide and these biomolecules are primarily mediated through its bromine and chlorine substituents, which can form halogen bonds with amino acid residues in proteins .
Cellular Effects
The effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular processes .
Molecular Mechanism
At the molecular level, N-(2-bromo-5-chloro-4-methylphenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, N-(2-bromo-5-chloro-4-methylphenyl)acetamide has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide on cellular function can vary depending on the duration of exposure and the specific cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-(2-bromo-5-chloro-4-methylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .
Metabolic Pathways
N-(2-bromo-5-chloro-4-methylphenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic flux . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can interact with cofactors, such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of N-(2-bromo-5-chloro-4-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution within various cellular compartments . Additionally, N-(2-bromo-5-chloro-4-methylphenyl)acetamide can bind to specific proteins, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of N-(2-bromo-5-chloro-4-methylphenyl)acetamide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within cells . These factors play a crucial role in determining the compound’s overall function and efficacy in cellular contexts .
Propriétés
IUPAC Name |
N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHWSBYSKKYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450996 | |
| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116010-06-1 | |
| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
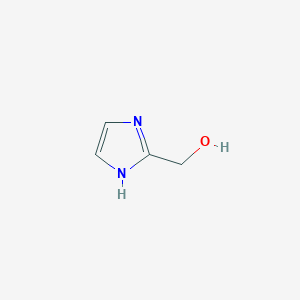

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
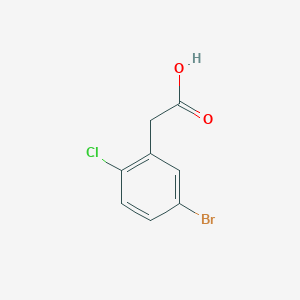
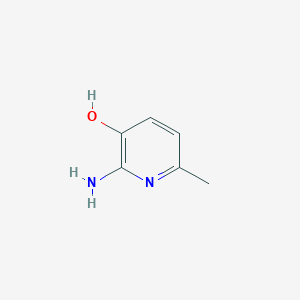
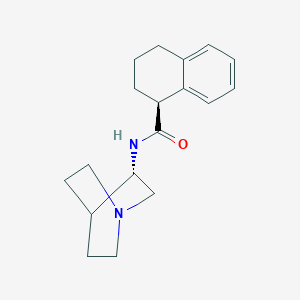

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

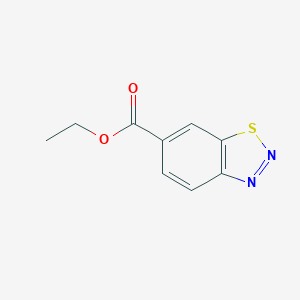
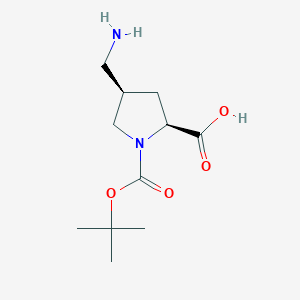
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
